2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate
Overview
Description
2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate is an organic compound that features a benzyl ester linkage between a chloronitrobenzyl group and a benzoylamino benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 4-(benzoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions at reflux temperatures.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 2-chloro-4-aminobenzyl 4-(benzoylamino)benzoate.
Hydrolysis: 2-chloro-4-nitrobenzyl alcohol and 4-(benzoylamino)benzoic acid.
Scientific Research Applications
2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzoylamino moiety may enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzyl 2-(benzoylamino)benzoate
- 2-chloro-4-nitrobenzyl 4-(propionylamino)benzoate
- 2-chloro-4-nitrobenzyl 4-(acetylamino)benzoate
Uniqueness
2-chloro-4-nitrobenzyl 4-(benzoylamino)benzoate is unique due to the presence of both a nitro group and a benzoylamino moiety, which can impart distinct chemical reactivity and biological activity. The specific positioning of these functional groups can influence the compound’s interactions and applications in various fields.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 4-benzamidobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5/c22-19-12-18(24(27)28)11-8-16(19)13-29-21(26)15-6-9-17(10-7-15)23-20(25)14-4-2-1-3-5-14/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVPUFJYJGXESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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